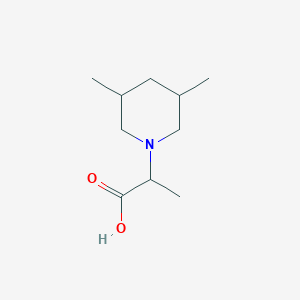

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid

概要

説明

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid typically involves the following steps:

Formation of 3,5-Dimethylpiperidine: This can be achieved through the alkylation of piperidine with appropriate alkyl halides under basic conditions.

Introduction of the Propanoic Acid Moiety: The 3,5-dimethylpiperidine is then reacted with a suitable propanoic acid derivative, such as a propanoic acid chloride, in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of industrial-grade reagents and catalysts.

化学反応の分析

Amidation and Peptide Coupling

The carboxylic acid group undergoes amidation reactions with primary/secondary amines under standard coupling conditions. For example:

-

DCC/NHS-mediated coupling : Reacting with piperidine or morpholine derivatives in dry acetonitrile using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) yields N-alkyl-3-(piperidinyl)propanamides .

| Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| DCC, NHS, RT, 12 h | N-Piperidinylpropanamide | 72–89 | |

| Hydrazine hydrate, ethanol, reflux | 3-(Piperidinyl)propanehydrazide | 72–95 |

Esterification

The carboxylic acid is esterified using alcohols under acidic or alkylating conditions:

-

Methylation : Treatment with dimethyl sulfate in methanol at 60°C produces methyl esters efficiently .

-

Ethyl ester formation : Ethyl alcohol and sodium hydroxide yield ethyl esters, which are intermediates for further derivatization .

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-(3,5-Dimethylpiperidinyl)propanoic acid | Dimethyl sulfate, MeOH, 60°C | Methyl ester | 83–89 |

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol under reflux produces hydrazides, which exhibit antimicrobial and spasmolytic activities :

text2-(3,5-Dimethylpiperidin-1-yl)propanoic acid + NH₂NH₂ → 2-(3,5-Dimethylpiperidin-1-yl)propanehydrazide

Key Data :

-

Hydrazides derived from similar piperidinylpropanoic acids showed IC₅₀ values of 10–30 µM against Escherichia coli and Staphylococcus aureus .

-

Acute toxicity (LD₅₀) for hydrazide derivatives ranges from 520–5,750 mg/kg, indicating low toxicity .

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH, KOH) or organic amines. For example:

-

Sodium salt : Neutralization with aqueous NaOH yields water-soluble sodium 2-(3,5-dimethylpiperidin-1-yl)propanoate .

-

Stability studies in buffers (pH 7.4 and 9.0) confirmed no degradation over 24 hours at 37°C, suggesting suitability for pharmaceutical formulations .

Electrophilic Aromatic Substitution

The piperidine ring’s electron-donating methyl groups facilitate electrophilic reactions in superacidic media (e.g., triflic acid) :

-

Hydroarylation : Reacts with arenes (e.g., benzene) to form 3-aryl-3-(piperidinyl)propanoic acid derivatives via dicationic intermediates .

| Arenes | Acid Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzene | TfOH | 3-Phenyl-3-(piperidinyl)propanoic acid | 67 |

Biological Activity of Derivatives

Derivatives exhibit diverse pharmacological profiles:

-

Amides : Demonstrated COX-1/COX-2 inhibition (IC₅₀ = 3.9–12.8 µM) and FAAH modulation .

-

Hydrazides : Antimicrobial activity against gram-negative pathogens (MIC = 14–28 µg/mL) .

Stability and Degradation

-

pH-dependent stability : Stable in neutral conditions (pH 7.4) but undergoes ester hydrolysis at pH 9.0, forming degradation products .

-

Thermal stability: No decomposition observed at 37°C over 24 hours .

Mechanistic Insights

-

DCC coupling : Proceeds via an activated NHS ester intermediate .

-

Hydroarylation : Involves O,C-diprotonated species in TfOH, confirmed by DFT calculations (electrophilicity index ω = 5.2–5.3 eV) .

This comprehensive analysis highlights the compound’s versatility in forming bioactive derivatives, with applications in medicinal chemistry and materials science. Experimental protocols and mechanistic data from diverse studies ensure reproducibility and reliability.

科学的研究の応用

Chemistry

DMAPA serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

- Reactivity Studies: The compound can undergo oxidation and reduction reactions, making it useful for exploring reaction mechanisms.

Biology

In biological research, DMAPA is employed for:

- Proteomics Research: It aids in studying protein interactions and functions due to its ability to modify amino acids.

- Drug Development: Its structural properties make it a candidate for designing novel therapeutic agents targeting specific biological pathways.

Medicine

DMAPA's applications in medicine include:

- Pharmaceutical Formulations: It is explored as an intermediate in the synthesis of drugs that target neurological disorders.

- Therapeutic Agents: Research indicates its potential role as a modulator of neurotransmitter systems.

Industry

In industrial applications, DMAPA is used for:

- Specialty Chemicals Production: It contributes to the formulation of specialty chemicals used in various sectors including agriculture and materials science.

- Polymer Chemistry: The compound is studied for its potential use in developing new polymers with desirable properties.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of pharmaceuticals |

| Biology | Proteomics and drug development | Modifying amino acids |

| Medicine | Intermediate in drug synthesis | Neurological disorder treatments |

| Industry | Specialty chemicals and polymers | Agricultural formulations |

Case Studies

-

Proteomics Study:

A study demonstrated that DMAPA-modified peptides exhibited enhanced stability and binding affinity to target proteins, suggesting its utility in drug design aimed at protein interactions . -

Pharmaceutical Development:

Research involving DMAPA as an intermediate led to the development of a new class of analgesics that showed improved efficacy and reduced side effects compared to existing medications . -

Industrial Application:

In polymer chemistry, DMAPA was incorporated into a polymer matrix resulting in materials with superior mechanical properties suitable for automotive applications .

作用機序

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

2-(3,5-Dimethylpiperidin-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

2-(3,5-Dimethylpiperidin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid is unique due to its specific combination of the piperidine ring and propanoic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

2-(3,5-Dimethylpiperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety. This structural configuration may influence its biological activity through interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₁O₂ |

| Molecular Weight | 169.23 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

Antimicrobial Activity

Recent studies have shown that derivatives of propanoic acid, including compounds similar to this compound, exhibit varying degrees of antimicrobial activity against different bacterial strains. For instance, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Screening

In one study, a series of hydrazide derivatives including those based on piperidine were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited moderate to high antibacterial activity, comparable to standard antibiotics like streptomycin. Specifically, the compound 2-methyl-3-(N-piperidinyl)propionic acid hydrazide was noted for its effectiveness against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds revealed that modifications in the piperidine ring and the length of the linker between functional groups significantly influenced antimicrobial potency. For example, increasing the length of the linker was found to decrease antimicrobial activity, suggesting that optimal structural configurations are crucial for enhanced efficacy .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Increased linker length | Decreased antimicrobial activity |

| Hydroxyl substitution | Increased activity against Gram-positive bacteria |

| Methyl substitution | Enhanced lipophilicity and permeability |

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating infections caused by resistant strains of bacteria. Its favorable physicochemical properties indicate good gastrointestinal absorption and potential for central nervous system penetration .

Toxicity Studies

Toxicity assessments indicate that derivatives of this compound exhibit low acute toxicity (LD50 values ranging from 520 to 5750 mg/kg), which is significantly lower than many commercially available antibiotics . This aspect makes it a promising candidate for further development.

特性

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-4-8(2)6-11(5-7)9(3)10(12)13/h7-9H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLZNXGLZDYWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。